3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride
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Overview
Description
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S and a molecular weight of 224.71 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which makes it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride typically involves the reaction of 3-methoxyspiro[3.3]heptane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group
Chemical Reactions Analysis
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonothioate, sulfonic acid, and sulfide derivatives .
Scientific Research Applications
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s reactivity suggests it could modify proteins, enzymes, and other cellular components .
Comparison with Similar Compounds
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-Methoxyspiro[3.3]heptane-1-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
3-Methoxyspiro[3.3]heptan-1-ol: This compound contains a hydroxyl group, making it less reactive than the sulfonyl chloride derivative.
The uniqueness of this compound lies in its sulfonyl chloride group, which provides a versatile handle for various chemical transformations and applications .
Properties
Molecular Formula |
C8H13ClO3S |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
1-methoxyspiro[3.3]heptane-3-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO3S/c1-12-6-5-7(13(9,10)11)8(6)3-2-4-8/h6-7H,2-5H2,1H3 |
InChI Key |
YYBUSZVHLQZHAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C12CCC2)S(=O)(=O)Cl |
Origin of Product |
United States |
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